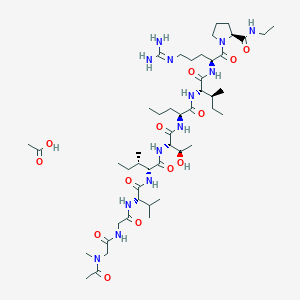
N-(1-((5-Cyanopyridin-2-yl)methyl)-1H-pyrazol-3-yl)-2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apinocaltamide is a secondary carboxamide compound that results from the formal condensation of the carboxy group of {4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetic acid with the amino group of 6-[(3-amino-1H-pyrazol-1-yl)methyl]pyridine-3-carbonitrile . It is a selective, orally available T-type calcium channel blocker that is being studied as a potential new treatment for epilepsy .
Mechanism of Action
Target of Action
ACT-709478 primarily targets T-type voltage-gated calcium channels (Cav3.1, Cav3.2, Cav3.3) . These channels play a crucial role in various physiological processes, including neuronal excitability and synaptic transmission .
Mode of Action
As a selective T-type calcium channel blocker, ACT-709478 inhibits the function of these channels . By blocking these channels, the compound can modulate the flow of calcium ions, which are essential for signal transduction in neurons .
Biochemical Pathways
These channels are involved in various physiological processes, including neuronal excitability and synaptic transmission . By blocking these channels, ACT-709478 could potentially alter these processes, leading to its therapeutic effects.
Pharmacokinetics
ACT-709478 exhibits good pharmacokinetic properties. The maximum plasma concentration (Cmax) is reached within 3 to 4 hours for doses up to 60 mg, and within 20 to 28 hours for doses above 60 mg . The terminal half-life ranges from 36 to 43 hours across all dose levels . These properties suggest that ACT-709478 has a favorable absorption, distribution, metabolism, and excretion (ADME) profile.
Result of Action
The molecular and cellular effects of ACT-709478’s action are primarily related to its inhibition of T-type calcium channels. By blocking these channels, ACT-709478 can modulate the flow of calcium ions, which are essential for signal transduction in neurons . This could potentially lead to a decrease in neuronal excitability, which is often elevated in conditions like epilepsy .
Action Environment
The action, efficacy, and stability of ACT-709478 can be influenced by various environmental factors. For instance, food intake can affect the drug’s pharmacokinetics, with a 1.6-fold increase in Cmax observed in fed compared to fasted conditions . Furthermore, the compound’s action may also be influenced by factors such as the patient’s health status, genetic factors, and concomitant medications .
Preparation Methods
Apinocaltamide can be synthesized through the formal condensation of the carboxy group of {4-[1-(trifluoromethyl)cyclopropyl]phenyl}acetic acid with the amino group of 6-[(3-amino-1H-pyrazol-1-yl)methyl]pyridine-3-carbonitrile . The reaction conditions and specific industrial production methods are not widely documented, but it is known that the compound is synthesized for research purposes and is available in various purities and quantities .
Chemical Reactions Analysis
Apinocaltamide undergoes various types of chemical reactions, including:
Oxidation and Reduction:
Substitution: Apinocaltamide can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions: Typical reagents and conditions for these reactions are not extensively detailed in the literature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Apinocaltamide has several scientific research applications, including:
Chemistry: It is used as a research tool to study calcium channel blockers and their effects.
Biology: The compound is studied for its role in modulating calcium channels in biological systems.
Medicine: Apinocaltamide is under investigation for its potential use in treating epilepsy and other neurological disorders
Industry: The compound is utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Comparison with Similar Compounds
Apinocaltamide is unique among calcium channel blockers due to its selectivity for T-type calcium channels and its potential therapeutic applications in epilepsy. Similar compounds include:
Isradipine: A dihydropyridine calcium channel blocker used for hypertension.
Diltiazem: A calcium channel blocker used to treat hypertension and manage chronic stable angina.
Nimodipine: A calcium channel blocker used to improve neurological outcomes in patients with subarachnoid hemorrhage.
Nisoldipine: A calcium channel blocker used for hypertension.
Apinocaltamide stands out due to its specific action on T-type calcium channels and its investigational status for treating epilepsy .
Properties
IUPAC Name |
N-[1-[(5-cyanopyridin-2-yl)methyl]pyrazol-3-yl]-2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N5O/c23-22(24,25)21(8-9-21)17-4-1-15(2-5-17)11-20(31)28-19-7-10-30(29-19)14-18-6-3-16(12-26)13-27-18/h1-7,10,13H,8-9,11,14H2,(H,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYANGLAZUZYFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)CC(=O)NC3=NN(C=C3)CC4=NC=C(C=C4)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1838651-58-3 |
Source


|
| Record name | ACT-709478 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1838651583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACT-709478 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16241 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Apinocaltamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z7U1U8Z9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)
![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)







![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)
![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)


![(E)-but-2-enedioic acid;2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one;dihydrate](/img/structure/B605110.png)
